3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Medicinal Chemistry PARP Inhibition Regioisomer Profiling

This compound (CAS 1326877-32-0) is a synthetic quinazoline-2,4(1H,3H)-dione substituted at position 7 with a 3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl group and at position 3 with a benzyl group. It belongs to a class of heterocyclic small molecules valued in drug discovery for their ability to engage multiple biological targets, including PARP enzymes and kinases, depending on substitution patterns.

Molecular Formula C25H20N4O4
Molecular Weight 440.459
CAS No. 1326877-32-0
Cat. No. B2378717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
CAS1326877-32-0
Molecular FormulaC25H20N4O4
Molecular Weight440.459
Structural Identifiers
SMILESCCOC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5
InChIInChI=1S/C25H20N4O4/c1-2-32-21-11-7-6-10-19(21)22-27-23(33-28-22)17-12-13-18-20(14-17)26-25(31)29(24(18)30)15-16-8-4-3-5-9-16/h3-14H,2,15H2,1H3,(H,26,31)
InChIKeyOCUZJFVNIKFGPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing 3-Benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione (CAS 1326877-32-0) for Medicinal Chemistry and Chemical Biology Screening


This compound (CAS 1326877-32-0) is a synthetic quinazoline-2,4(1H,3H)-dione substituted at position 7 with a 3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl group and at position 3 with a benzyl group [1]. It belongs to a class of heterocyclic small molecules valued in drug discovery for their ability to engage multiple biological targets, including PARP enzymes and kinases, depending on substitution patterns [2]. As a specialty building block or screening candidate, it is ordered by academic and industrial labs requiring precise structural features for structure-activity relationship (SAR) exploration. Importantly, its unique ortho-ethoxy arrangement on the phenyl-oxadiazole motif distinguishes it from its common para-regioisomer, making it critical for projects where this specific geometry is hypothesized to modulate target binding or physicochemical properties.

1 Ortho-ethoxy geometry distinct from para regioisomer for target engagement studies
2 Quinazoline-2,4-dione scaffold suited for PARP/kinase pathway SAR exploration
3 Screening candidate requiring precise 2-ethoxyphenyl substitution to maintain binding mode hypotheses

Why 3-Benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione Cannot Be Swapped with Its Para-Benzyloxy or Other Close Analogs


In this chemotype, even minor positional changes on the oxadiazole's phenyl ring drastically alter electronic distribution, molecular conformation, and target engagement [1]. The 2-ethoxyphenyl substitution in the target compound imposes steric restrictions and a unique hydrogen-bond acceptor orientation that differ fundamentally from the 4-ethoxyphenyl regioisomer or 2-methoxy analog . These differences can translate into divergent IC50 values, metabolic stability, and off-target profiles. For instance, in related quinazoline-2,4-dione PARP-1/2 inhibitor series, simple substituent migrations (e.g., methoxy from ortho to para position) altered isoform selectivity by over 40-fold [1]. Generic substitution with a cheaper, more available analog risks complete loss of activity or specificity, jeopardizing costly downstream validation studies. The quantitative evidence below demonstrates where this compound's differentiation is tangible and selection-critical.

Target compound attribute
Common alternative may differ
2-ethoxyphenyl ortho substitution fixes non-coplanar orientation favoring PARP-2 selectivity
Para-ethoxy regioisomer likely alters binding geometry, reported to lose >40-fold selectivity in related series
Ethoxy chain provides distinct lipophilicity vector and steric bulk for PK modulation
2-methoxy analog reduces logP and may shift metabolic stability profile; predicted clearance risk differs

Quantitative Differentiation Evidence for 3-Benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione


Ortho-vs-Para Ethoxyphenyl Regioisomer Comparison: Impact on Target Binding Geometry

In a structurally analogous series of quinazoline-2,4-dione PARP inhibitors, the position of an alkoxy substituent on a pendant phenyl ring dramatically affected PARP-2 isoform selectivity. The ortho-methoxy analog exhibited a PARP-2 IC50 of 11.5 nM with a 40.6-fold selectivity over PARP-1, whereas the corresponding para-methoxy derivative lost this selectivity window entirely, primarily due to a rise in PARP-1 potency [1]. While the target compound differs by containing an ethoxy linker on an oxadiazole spacer, the ortho-substituent similarly fixes the phenyl ring in a non-coplanar orientation that is geometrically incompatible with the para analog's binding mode. For procurement, this means only the 2-ethoxyphenyl variant delivers the steric bulk and dihedral angle required to recapitulate or optimize this selectivity profile.

Regioisomer selectivity
Class-level inference
Ortho-alkoxy analog: PARP-2 IC50 11.5 nM, 40.6-fold selectivity over PARP-1. Para-alkoxy: selectivity ≈1.
Selectivity shift from 40.6x to ~1x on positional migration
Recombinant human PARP-1/2 assay; supports need for 2-ethoxyphenyl for target engagement fidelity
Medicinal Chemistry PARP Inhibition Regioisomer Profiling

Ortho-Ethoxy vs Ortho-Methoxy Comparison: Impact on Lipophilicity and Predicted Metabolic Stability

The replacement of the 2-methoxy group (common comparator compound, CAS 1357851-26-3) with a 2-ethoxy group in the target compound increases the carbon chain length by one methylene unit. This modification is predicted to raise the calculated logP (cLogP) by approximately 0.5–0.7 units, pushing the compound into a more lipophilic space (estimated cLogP ~4.2 for target vs. ~3.6 for 2-methoxy analog, depending on software) [1]. In drug discovery, this increase in logP can enhance passive membrane permeability (PAMPA Pe > 10 × 10⁻⁶ cm/s) but may also increase microsomal clearance (predicted human liver microsome Clint > 50 µL/min/mg). This differentiation matters for researchers optimizing oral pharmacokinetics, as the 2-ethoxy compound may offer superior tissue distribution when dosed in vivo, compared to its methoxy counterpart [2]. Direct experimental head-to-head data for this exact pair is not publicly available; the values cited are in silico predictions based on the molecular structures.

Lipophilicity shift
Data to verify
ΔcLogP ~ +0.6 (2-ethoxy vs 2-methoxy); predicted higher microsomal clearance risk
Supports matched-pair PK vector analysis
In silico prediction (SwissADME); no direct experimental head-to-head data
Drug Metabolism Physicochemical Profiling Lead Optimization

Antiproliferative Activity Class Comparison: Quinazoline-2,4-dione/Oxadiazole Hybrids vs Standard Chemotherapeutics in Cancer Cell Lines

A recent study of 1,2,4-oxadiazole/quinazoline-4-one hybrids, highly similar to the target compound's scaffold, reported sub-micromolar antiproliferative IC50 values against multiple cancer cell lines (MCF-7, HepG2, HCT-116). The most active compound in that series achieved an IC50 of 0.89 µM against MCF-7 cells, comparable to the standard drug doxorubicin (IC50 1.13 µM) [1]. While the target compound was not directly tested in this published assay, its conserved core architecture (quinazoline-2,4-dione linked to a substituted 1,2,4-oxadiazole) places it squarely within this activity class, and the 2-ethoxyphenyl substitution offers a distinct vector for potency optimization. Procuring this compound allows teams to benchmark whether the specific 2-ethoxy substitution maintains or enhances this class-level antiproliferative activity compared to the published para-fluoro or thiophenyl variants.

Antiproliferative class
Class-level inference
Related oxadiazole-quinazolinone hybrids: MCF-7 IC50 0.89 µM (comparable to doxorubicin 1.13 µM)
Supports cell-model endpoint review for this scaffold
MTT assay, 48 h; target compound not directly tested; requires experimental confirmation
Anticancer Screening Cell Viability Multi-targeted Kinase Inhibition

Procurement-Advised Application Scenarios for 3-Benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione


PARP-2 Isoform Selectivity Optimization in DNA Repair Inhibitor Programs

Based on class-level evidence that ortho-alkoxy substitution on the quinazoline-2,4-dione scaffold can confer >40-fold selectivity for PARP-2 over PARP-1 [1], this compound serves as a key structural probe. Teams investigating the role of PARP-2 in conditions such as metabolic disease, neurodegeneration, or cancer should procure this specific 2-ethoxyphenyl derivative to test whether the selectivity window is maintained or improved relative to the published 2-methoxy benchmark . Its distinct lipophilicity and steric profile make it a high-priority candidate for parallel synthesis and SAR exploration.

Kinase Selectivity Screening Against BTK and Related Tyrosine Kinases

Patent disclosures (e.g., US20240083900) reveal that structurally related quinazoline-oxadiazole compounds achieve BTK IC50 values as low as 1 nM [1]. The target compound's 2-ethoxyphenyl group mimics features of late-stage BTK inhibitor fragments. Industrial and academic groups engaged in covalent or reversible BTK inhibitor development should procure this compound as a comparably novel fragment to screen for potency against BTK wild-type and C481S mutant, and to benchmark selectivity against off-target kinases like EGFR and ITK.

Anticancer SAR Campaigns Targeting Multi-Drug Resistant Cell Lines

The published antiproliferative activity of quinazoline-oxadiazole hybrids against MCF-7, HepG2, and HCT-116 cell lines (IC50 range: 0.89–5.2 µM) supports the use of this scaffold in oncology research [1]. The procurement of the 3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl] variant is justified for teams that have already profiled the para-ethoxy or unsubstituted phenyl derivatives and seek to map how ortho-substitution alters ABC-transporter-mediated resistance or cell cycle arrest patterns. It provides a unique chemical probe to decouple target engagement from efflux pump recognition.

Physicochemical Property Modulation for Oral Bioavailability Studies

The calculated ~0.6 log unit increase in cLogP versus the 2-methoxy analog provides a valuable tool for drug metabolism and pharmacokinetics (DMPK) scientists [1]. By procuring this compound alongside the 2-methoxy version, researchers can conduct matched molecular pair analysis to directly attribute changes in Caco-2 permeability, human liver microsome stability, and plasma protein binding to the ethoxy-to-methoxy switch. This evidence is essential for lead optimization teams operating within Lipinski's Rule of Five space but needing to push potency through increased lipophilicity.

Application
Selection Property
Validation Focus
PARP-2 isoform selectivity studies
Ortho-alkoxy substitution geometry
Selectivity profiling against PARP-1
BTK inhibitor fragment screening
Quinazoline-oxadiazole core with 2-ethoxyphenyl
Kinase panel selectivity (BTK wt/C481S)
Cell proliferation model evaluation
2-ethoxyphenyl modification on quinazoline-oxadiazole scaffold
Cell line panel response and efflux pump engagement
Oral PK lead optimization
Lipophilicity vector from ethoxy substitution
Matched molecular pair analysis of permeability and metabolic stability
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